FGF22-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H11N3OS |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

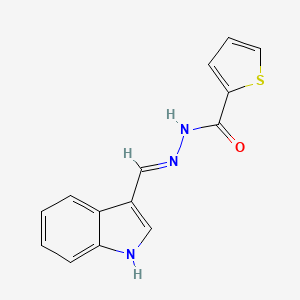

N-[(E)-1H-indol-3-ylmethylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18)/b16-9+ |

InChI Key |

FMKAYIUNMIHSEK-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CS3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CS3 |

solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

Understanding the FGF22 Signaling Pathway: A Target for Therapeutic Intervention

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a molecule designated "FGF22-IN-1". Therefore, this document will serve as an in-depth technical guide to the Fibroblast Growth Factor 22 (FGF22) signaling pathway, the presumed molecular target of a hypothetical inhibitor such as this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating this pathway.

Core Concepts of FGF22 Signaling

Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily of secreted signaling proteins that play crucial roles in various biological processes.[1] Primarily recognized for its function as a presynaptic organizer in the nervous system, FGF22 is essential for the formation and stabilization of excitatory synapses.[2][3][4] It is expressed by postsynaptic neurons and acts on presynaptic terminals to induce the clustering of synaptic vesicles.[4] Beyond the nervous system, FGF22 is also implicated in development, tissue repair, and has been associated with conditions like depression and cancer.[1][5]

The biological effects of FGF22 are mediated through its interaction with Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1 and FGFR2.[2] The binding of FGF22 to its receptors is dependent on the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors.[6][7] This interaction induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events.[7][8]

The primary signaling pathways activated by the FGF22-FGFR complex include:

-

RAS-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K-AKT Pathway: This cascade is a key regulator of cell growth, survival, and metabolism.

-

PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that modulate intracellular calcium levels and activate Protein Kinase C (PKC).

-

STAT Pathway: This pathway is involved in the transduction of signals from the cell membrane to the nucleus, where it modulates gene expression.[8]

Quantitative Data on FGF Receptor Inhibition

While no data exists for "this compound", the following table summarizes the half-maximal inhibitory concentrations (IC50) for several known FGFR inhibitors. This data provides a benchmark for the potency of small molecules targeting this family of receptors.

| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |

| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 |

| LY2874455 | 2.8 | 2.6 | 6.4 | 6 |

| Derazantinib (ARQ-087) | 4.5 | 1.8 | 4.5 | 34 |

| FIIN-3 | 13.1 | 21 | 31.4 | 35.3 |

| FIIN-2 | 3.09 | 4.3 | 27 | 45.3 |

| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1 | 30 |

| Erdafitinib (JNJ-42756493) | 1.2 | 2.5 | 3 | 5.7 |

| Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | 60 |

Data sourced from multiple studies on FGFR inhibitors.[2][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the FGF22 signaling pathway and the effects of potential inhibitors.

FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of an inhibitor to the FGFR1 kinase domain.[3]

Materials:

-

FGFR1 Kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer A

-

Test compound (e.g., this compound)

-

384-well plate

Procedure:

-

Prepare a dilution series of the test compound in Kinase Buffer A.

-

Prepare a solution of FGFR1 kinase and Eu-anti-Tag antibody in Kinase Buffer A.

-

Prepare a solution of the Alexa Fluor™ 647-labeled Kinase Tracer in Kinase Buffer A.

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm and 665 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of FGF22 and potential inhibitors on cell proliferation.

Materials:

-

Cells expressing FGFR1 and/or FGFR2 (e.g., NIH 3T3 cells)

-

Cell culture medium

-

Recombinant FGF22

-

Test compound (e.g., this compound)

-

WST-1 reagent

-

96-well plate

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with a serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treat the cells with various concentrations of the test compound in the presence or absence of a stimulating concentration of FGF22 (e.g., 50 ng/mL).

-

Incubate for 48-72 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to controls and plot against the inhibitor concentration to determine the IC50 value.

Western Blotting for Phospho-ERK

This protocol is used to detect the phosphorylation status of ERK, a key downstream effector of the RAS-MAPK pathway, upon stimulation with FGF22 and treatment with an inhibitor.

Materials:

-

Cells expressing FGFR1 and/or FGFR2

-

Recombinant FGF22

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Plate cells and serum-starve as described in the proliferation assay.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with FGF22 for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK for loading control.

Visualizations

The following diagrams illustrate the FGF22 signaling pathway, a hypothetical mechanism of action for an inhibitor, and a typical experimental workflow.

Caption: The FGF22 signaling pathway.

Caption: Hypothetical mechanism of an FGFR inhibitor.

References

- 1. Receptor Specificity of the Fibroblast Growth Factor Family: THE COMPLETE MAMMALIAN FGF FAMILY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. FGFR1 Kinase Enzyme System [promega.sg]

- 5. Fibroblast Growth Factor 2 Induced Proliferation in Osteoblasts and Bone Marrow Stromal Cells: A Whole Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse FGF22 ELISA Kit [ABIN5592074] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

FGF22: The Ligand and its Function

An In-depth Technical Guide to Fibroblast Growth Factor 22 (FGF22) as a Therapeutic Target

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of Fibroblast Growth Factor 22 (FGF22) as a potential therapeutic target. To date, a specific inhibitor designated "FGF22-IN-1" has not been identified in publicly available scientific literature. Therefore, this document will focus on the foundational biology of FGF22, its signaling pathway, and potential strategies for therapeutic modulation based on current knowledge of the broader Fibroblast Growth Factor (FGF) and FGF Receptor (FGFR) signaling network. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in targeting this pathway.

Fibroblast Growth Factor 22 is a member of the FGF7 subfamily, which also includes FGF3, FGF7, and FGF10.[1] Like other FGFs, FGF22 is a signaling protein with diverse biological roles. It is particularly known for its function as a presynaptic organizer, playing a critical role in the formation and maintenance of excitatory synapses in the central nervous system.[2] Dysregulation of FGF22 signaling has been implicated in neurological and psychiatric conditions, making it an intriguing target for therapeutic intervention.[2][3]

The FGF22 Signaling Pathway

FGF22 exerts its biological effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. The canonical FGF22 signaling cascade is initiated as follows:

-

Ligand Binding: FGF22 binds to the extracellular domain of its cognate FGFRs. The primary receptors for FGF22 are FGFR1 and FGFR2.[4] This interaction is stabilized by the presence of heparan sulfate proteoglycans (HSPGs) as co-factors.

-

Receptor Dimerization and Autophosphorylation: Ligand binding induces the dimerization of two FGFR molecules. This brings their intracellular tyrosine kinase domains into close proximity, leading to trans-autophosphorylation and activation of the receptors.

-

Recruitment of Adaptor Proteins and Downstream Signaling: The phosphorylated tyrosine residues on the activated FGFRs serve as docking sites for various adaptor proteins and signaling molecules. This triggers multiple downstream intracellular signaling cascades, most notably:

-

RAS-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K-AKT Pathway: This pathway is primarily involved in cell survival and growth.

-

PLCγ Pathway: This pathway modulates intracellular calcium levels and activates Protein Kinase C (PKC).

-

The activation of these pathways ultimately leads to changes in gene expression and cellular responses.

Therapeutic Targeting Strategies

While no inhibitors are known to target FGF22 directly, several strategies can be employed to modulate the activity of the FGF/FGFR signaling axis. These approaches, primarily developed for cancer therapy, provide a framework for targeting FGF22-mediated signaling.

3.1. Inhibition of FGFR Tyrosine Kinase Activity

The most advanced strategy for inhibiting FGF signaling is the use of small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of FGFRs.

-

Mechanism of Action: These inhibitors typically act as ATP-competitive antagonists, preventing the autophosphorylation of the receptor and blocking all downstream signaling.

-

Examples: Several multi-kinase and selective FGFR inhibitors have been developed. While their efficacy against FGF22-specific signaling would need to be empirically determined, they serve as important chemical scaffolds.

| Inhibitor | Target(s) | Reported IC50 | Key Application |

| SU5402 | FGFR1 | 20 nM | Preclinical research |

| PD173074 | FGFR1, FGFR3 | 5-21 nM | Preclinical research |

| AZD4547 | FGFR1, 2, 3 | 0.2-2.5 nM | Clinical trials (cancer) |

| Erdafitinib | Pan-FGFR | 1.2-3.2 nM | FDA-approved (urothelial carcinoma) |

| Pemigatinib | FGFR1, 2, 3 | <0.5-1.4 nM | FDA-approved (cholangiocarcinoma) |

3.2. Blocking the Ligand-Receptor Interaction

Another approach is to prevent the initial binding of FGF22 to its receptor.

-

Monoclonal Antibodies: Antibodies can be generated to target either FGF22 itself, sequestering it from its receptor, or to target the extracellular domain of the FGFR, sterically hindering ligand binding.

-

FGF Traps: These are engineered soluble receptor proteins that act as decoys, binding to FGF22 and preventing its interaction with cell-surface receptors.

3.3. Targeting Protein-Protein Interactions

Developing small molecules that disrupt the formation of the FGF22-FGFR-HSPG ternary complex is a more challenging but highly specific approach. Research into inhibiting the interaction of FGF23 with its co-receptor α-Klotho provides a proof-of-concept for this strategy.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize inhibitors of the FGF/FGFR signaling pathway.

4.1. In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the FGFR kinase domain.

-

Principle: A recombinant FGFR kinase domain is incubated with a substrate peptide, ATP (often radiolabeled), and the test compound. The amount of phosphorylated substrate is then quantified.

-

Methodology:

-

Recombinant human FGFR1, 2, or 3 kinase domain is purified.

-

The kinase is incubated in a buffer containing a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), [γ-³²P]ATP, MgCl₂, and varying concentrations of the test inhibitor.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 15-30 minutes).

-

The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

The amount of incorporated radiolabel is measured using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

4.2. Cellular Phospho-FGFR Assay

This assay determines the effect of an inhibitor on FGFR autophosphorylation within a cellular context.

-

Principle: Cells that endogenously or exogenously express FGFR are stimulated with FGF22 in the presence or absence of a test compound. The level of phosphorylated FGFR is then measured.

-

Methodology:

-

Cells (e.g., HEK293 transfected with FGFR1 or a relevant neuronal cell line) are seeded in multi-well plates.

-

Cells are serum-starved for several hours to reduce basal receptor activation.

-

Cells are pre-incubated with various concentrations of the test inhibitor.

-

Cells are stimulated with a recombinant FGF22 (e.g., 10-50 ng/mL) for a short period (e.g., 10-15 minutes).

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein lysate are analyzed by Western blotting using an antibody specific for phosphorylated FGFR (pFGFR). A total FGFR antibody is used as a loading control.

-

Densitometry is used to quantify the pFGFR/total FGFR ratio.

-

4.3. Cell Proliferation Assay

This assay assesses the impact of an inhibitor on FGF22-mediated cell growth.

-

Principle: The proliferation of FGF-dependent cells is measured in the presence of FGF22 and varying concentrations of an inhibitor.

-

Methodology:

-

A cell line dependent on FGF signaling for proliferation (e.g., Ba/F3 cells engineered to express FGFR) is used.

-

Cells are seeded in 96-well plates in low-serum media.

-

Cells are treated with a fixed concentration of FGF22 and a dilution series of the test inhibitor.

-

Cells are incubated for 48-72 hours.

-

Cell viability/proliferation is measured using a colorimetric assay (e.g., MTT, WST-1) or a fluorescence-based assay (e.g., CyQUANT).

-

EC₅₀ values are determined from the dose-response curve.

-

Conclusion

While a specific inhibitor named "this compound" is not currently described in the scientific literature, the FGF22 signaling pathway remains a compelling target for the development of novel therapeutics, particularly for neurological disorders. The strategies and methodologies outlined in this guide, which are based on the broader field of FGF/FGFR research, provide a solid foundation for initiating drug discovery programs aimed at modulating the activity of FGF22. Future efforts in this area may focus on developing highly selective inhibitors that can distinguish between different FGFR isoforms or on novel modalities that disrupt the specific protein-protein interactions of the FGF22 signaling complex.

References

- 1. Roles of Fibroblast Growth Factors and Their Therapeutic Potential in Treatment of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]

- 3. Deletion of Fibroblast Growth Factor 22 (FGF22) causes a depression-like phenotype in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the FGF22 Signaling Axis: A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor 22 (FGF22), a member of the FGF7 subfamily, is a critical signaling protein with pleiotropic roles in neuronal development, synaptic plasticity, and tissue repair. Its involvement in synapse formation and stabilization has positioned the FGF22 signaling pathway as a compelling target for therapeutic intervention in neurological disorders and injury. This technical guide provides a comprehensive overview of the FGF22 signaling cascade, its biological functions, and the experimental methodologies employed to investigate its activity. While a specific small molecule inhibitor designated "FGF22-IN-1" is not documented in publicly available literature, this document will explore the structure-activity relationships of the FGF protein family in general and discuss potential strategies for modulating FGF22 signaling for therapeutic benefit.

The FGF22 Signaling Pathway

FGF22 exerts its biological effects by binding to and activating specific Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1b and FGFR2b.[1][2] This interaction is facilitated by the presence of heparan sulfate proteoglycans (HSPGs) which act as co-receptors, stabilizing the FGF22-FGFR complex and promoting receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.

Activated FGFRs recruit and phosphorylate downstream adaptor proteins, such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[1] This initiates a cascade of intracellular signaling events through multiple pathways, including:

-

Ras-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K-Akt Pathway: This pathway plays a significant role in cell growth, survival, and metabolism.[1]

-

PLCγ Pathway: This pathway is involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation.

The culmination of these signaling events leads to changes in gene expression and cellular responses that underpin the diverse functions of FGF22.

References

- 1. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]

- 2. Fibroblast Growth Factor 22 Inhibits ER Stress-Induced Apoptosis and Improves Recovery of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fibroblast Growth Factor 22 (FGF22) in Neuronal Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fibroblast Growth Factor 22 (FGF22) has emerged as a critical signaling molecule in the development and plasticity of the central nervous system (CNS). Acting primarily as a target-derived presynaptic organizer, FGF22 is instrumental in the formation, maturation, and stabilization of excitatory synapses. Its signaling cascade, mediated through specific Fibroblast Growth Factor Receptors (FGFRs), influences the structural and functional integrity of neuronal circuits. Genetic deletion of FGF22 in animal models leads to significant deficits in excitatory synapse numbers, altered synaptic function, and distinct behavioral phenotypes, including a notable resistance to epileptic seizures and the emergence of depression-like behaviors. Furthermore, FGF22 signaling is not confined to development; it is re-engaged in the adult CNS during post-injury remodeling, highlighting its therapeutic potential. This guide provides a comprehensive overview of the molecular mechanisms of FGF22, summarizes key quantitative findings from foundational studies, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Function and Signaling Mechanism

FGF22 is a secreted factor, predominantly expressed by postsynaptic neurons, such as CA3 pyramidal neurons in the hippocampus. It functions as a retrograde signal, acting on the presynaptic terminals of innervating axons to induce their differentiation and maturation. This role is crucial for establishing the correct balance of excitatory and inhibitory inputs within a neural circuit.

FGF22 Signaling Pathway

The canonical FGF22 signaling pathway is initiated when FGF22, secreted from the postsynaptic cell (e.g., a hippocampal CA3 neuron), binds to a complex of Fibroblast Growth Factor Receptors (FGFRs) on the presynaptic axon terminal.

-

Receptor Binding: FGF22 preferentially signals through FGFR2b and FGFR1b. The combination of these receptors is required to mediate the excitatory presynaptic response to FGF22.

-

Downstream Cascade: Upon ligand binding, the FGFRs dimerize and autophosphorylate their intracellular tyrosine kinase domains. This activation recruits and phosphorylates the FGFR substrate 2 (FRS2) adaptor protein. The activated FRS2-FGFR complex then engages downstream pathways, critically the PI3K (Phosphoinositide 3-kinase) pathway, which is essential for mediating FGF22-dependent presynaptic differentiation. The PLCγ pathway, another common target of FGFRs, does not appear to be required for this specific process.

-

Transcriptional Regulation and Stabilization: Beyond local effects at the terminal, FGF22 signaling has profound effects on gene expression within the presynaptic neuron. The signal induces the expression of Insulin-like Growth Factor 2 (IGF2) in the presynaptic neuron (e.g., a dentate granule cell). IGF2 is then transported to the presynaptic terminal, where it acts in an activity-dependent manner to stabilize the newly formed synapse. This establishes a two-stage mechanism where FGF22 first directly organizes the initial formation of the synapse and then indirectly promotes its long-term stabilization via IGF2.

Caption: FGF22 retrograde signaling pathway for presynaptic differentiation and stabilization.

Quantitative Data on FGF22 Function

Studies utilizing Fgf22 knockout (Fgf22-/- or KO) mice have provided crucial quantitative insights into its role.

Table 1: Effects of FGF22 Deletion on Synaptic Structure

| Parameter | Brain Region/Cell Type | Control (WT/Fgf22+/+) | FGF22 Knockout (Fgf22-/-) | Key Finding | Citation |

| Excitatory Synapses | Hippocampus (CA3) | Normal Density | Fewer excitatory synapses | FGF22 is critical for establishing the normal number of excitatory synapses. | |

| Vesicle Clustering | Glutamatergic Synapses | Normal Clustering | Impaired vesicle clustering | Demonstrates a defect in the structural organization of the presynaptic terminal. | |

| Synaptic Vesicles (SVs) | Inner Hair Cell Ribbons | 19.00 ± 1.581 SVs/ribbon | 11.40 ± 2.074 SVs/ribbon | Significant reduction in the number of SVs available at the ribbon synapse. | |

| Ribbon Synapse Number | Inner Hair Cells | 17.00 ± 0.8944 synapses/IHC | 17.50 ± 1.376 synapses/IHC | The number of synapses is unchanged, but their composition (vesicles) is affected. |

Table 2: Functional and Behavioral Consequences of FGF22 Deletion

| Parameter | Assay | Control (WT) | FGF22 Knockout (KO) | Implication | Citation |

| Seizure Susceptibility | Pentylenetetrazol (PTZ) Kindling | Normal Susceptibility | Resistant to seizure induction | Reduced excitatory tone in the hippocampus leads to higher seizure threshold. | |

| Depressive-like Behavior | Forced Swim Test | Normal Immobility | Increased duration of floating | Suggests a role for FGF22 in regulating mood and affective behaviors. | |

| Depressive-like Behavior | Tail Suspension Test | Normal Immobility | Increased immobility | Corroborates findings from the forced swim test. | |

| Anhedonia | Sucrose Preference Test | High Preference | Decreased preference for sucrose | Indicates a deficit in reward-seeking behavior, a core symptom of depression. | |

| Exocytosis Efficiency | Patch-clamp (ΔCm/QCa) | Normal Efficiency | Significantly reduced | FGF22 is required for efficient calcium-triggered vesicle release. |

Experimental Protocols

The study of FGF22 relies on a combination of genetic, molecular, cellular, and behavioral techniques.

Animal Models: FGF22 Knockout Mice

Generating and analyzing FGF22 knockout (KO) mice is a cornerstone for understanding its in vivo function.

-

Generation: Fgf22 KO mice are typically generated using homologous recombination in embryonic stem cells to delete the Fgf22 gene. Conditional knockout models, using the Cre-loxP system (e.g., Fgf22-CA3KO), allow for cell-type-specific deletion to dissect the roles of FGF22 from different neuronal populations.

-

Genotyping: Offspring are genotyped using PCR on genomic DNA extracted from tail biopsies to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) animals.

-

Validation: The absence of FGF22 protein or mRNA in KO mice is confirmed via Western blot, RT-qPCR, or in situ hybridization on brain tissue.

Immunohistochemistry for Synaptic Marker Analysis

This protocol is used to visualize and quantify synapses in brain tissue from control and FGF22 KO mice.

-

Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and cryoprotected in a sucrose solution.

-

Sectioning: The cryoprotected brain is frozen and sectioned on a cryostat or vibratome to produce thin (e.g., 30-40 µm) sections.

-

Staining:

-

Sections are washed in PBS and permeabilized with a detergent like Triton X-100.

-

Non-specific binding is blocked using a blocking solution (e.g., normal goat serum).

-

Sections are incubated overnight at 4°C with primary antibodies against presynaptic markers (e.g., VGLUT1 for excitatory terminals, synapsin, synaptophysin) and postsynaptic markers.

-

After washing, sections are incubated with species-specific secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488, 594).

-

Nuclei are often counterstained with DAPI.

-

-

Imaging and Analysis:

-

Sections are mounted on slides and imaged using a confocal microscope.

-

Z-stacks are acquired from regions of interest (e.g., hippocampal CA3).

-

Image analysis software (e.g., ImageJ, Imaris) is used to quantify the density, size, and colocalization of synaptic puncta.

-

Primary Hippocampal Neuron Culture and FGF22 Treatment

This in vitro assay allows for direct assessment of FGF22's effect on neuronal development.

-

Culture Preparation: Hippocampi are dissected from embryonic (E18) or early postnatal (P0) mouse pups. The tissue is dissociated into single cells using enzymatic digestion (e.g., trypsin).

-

Plating: Neurons are plated at a specific density onto coverslips coated with an adhesive substrate like poly-D-lysine.

-

Treatment: Recombinant FGF22 protein is added to the culture medium at a specified time point (e.g., Day In Vitro 2, or DIV2). Control cultures receive a vehicle solution.

-

Analysis: After a set incubation period (e.g., to DIV14), cultures are fixed and processed for immunocytochemistry to analyze synapse formation (e.g., VGLUT1 staining). Alternatively, cells can be harvested for molecular analysis (RT-qPCR) or used for electrophysiological recordings.

Caption: A typical experimental workflow for comparing wild-type and FGF22 KO mice.

Role in Adult CNS Plasticity and Injury Repair

The function of FGF22 is not limited to the developmental period. In the adult CNS, FGF22 and its receptors, FGFR1 and FGFR2, remain expressed. This sustained expression allows FGF22 to play a crucial role in synaptic plasticity and circuit remodeling following injury.

In a mouse model of spinal cord injury, FGF22 is produced by spinal relay neurons. Following injury, FGF22 signaling is critical for the formation of new synapses between corticospinal collaterals and these relay neurons, forming a "detour circuit". Genetic deletion of FGF22 or its receptors in the motor cortex impairs this process, leading to:

-

Limited formation and maturation of new synapses.

-

Deficient detour circuit formation.

-

Attenuated functional recovery.

These findings establish FGF22 as an important endogenous regulator of synaptic plasticity in the adult nervous system and a potential therapeutic target for promoting recovery after CNS injury.

FGF22-IN-1: A Potential Therapeutic Agent for Modulating Neuronal Plasticity and Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibroblast Growth Factor 22 (FGF22) is a critical signaling molecule in the central nervous system, primarily known for its role as a presynaptic organizer essential for the formation and stabilization of excitatory synapses.[1][2][3] Dysregulation of the FGF22 signaling pathway has been implicated in a range of neurological and psychiatric conditions, as well as in certain cancers. This has led to growing interest in the development of targeted therapies to modulate this pathway. This technical guide provides a comprehensive overview of a hypothetical selective inhibitor, FGF22-IN-1, as a potential therapeutic agent. It covers the underlying biology of the FGF22 signaling pathway, the proposed mechanism of action for this compound, potential therapeutic applications, and detailed experimental protocols for its characterization.

The FGF22 Signaling Pathway

FGF22, a member of the fibroblast growth factor family, is primarily expressed by neurons in various brain regions, including the hippocampus and spinal cord.[1][3] It acts as a target-derived signal, released from postsynaptic neurons to influence the development and function of presynaptic terminals.[2] The canonical FGF22 signaling cascade is initiated by the binding of FGF22 to its high-affinity Fibroblast Growth Factor Receptors (FGFRs), predominantly FGFR1 and FGFR2, on the presynaptic membrane.[1][2] This binding event is stabilized by heparan sulfate proteoglycans (HSPGs) and leads to receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains.

The activated FGFRs then recruit and phosphorylate downstream adaptor proteins, most notably FGFR Substrate 2 (FRS2).[2] Phosphorylated FRS2 serves as a docking site for other signaling molecules, leading to the activation of multiple downstream pathways, including:

-

Ras-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[4]

-

PI3K-Akt Pathway: This pathway is primarily involved in cell survival and metabolism.[2]

-

PLCγ Pathway: This pathway is involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation.

A key downstream effect of FGF22 signaling in the context of synapse stabilization is the regulation of gene expression, including the expression of Insulin-like Growth Factor 2 (IGF2).[2]

Figure 1: Simplified FGF22 signaling pathway at the presynaptic terminal.

This compound: A Hypothetical Inhibitor

Proposed Mechanism of Action

This compound is conceptualized as a potent and selective small molecule inhibitor of the FGF22 signaling pathway. Its primary mechanism of action would be to competitively bind to the ATP-binding pocket of the FGFR1 and FGFR2 tyrosine kinase domains, preventing their autophosphorylation and subsequent activation of downstream signaling cascades. This would effectively block the physiological and pathological effects of FGF22.

Hypothetical Pharmacological Profile

The following table summarizes the hypothetical quantitative data for this compound, representing key parameters for a successful drug candidate.

| Parameter | Value | Description |

| IC50 (FGFR1) | 5 nM | Half-maximal inhibitory concentration against FGFR1 kinase activity. |

| IC50 (FGFR2) | 8 nM | Half-maximal inhibitory concentration against FGFR2 kinase activity. |

| Ki (FGFR1) | 2 nM | Binding affinity for the ATP-binding site of FGFR1. |

| Selectivity | >100-fold vs. other FGFRs | Demonstrates high selectivity for the target receptors over other related kinases. |

| Cellular Potency | 50 nM | Effective concentration for inhibiting FGF22-induced signaling in a cellular context. |

| Bioavailability (Oral) | >40% | Percentage of the administered dose that reaches systemic circulation. |

| Half-life (t1/2) | 8-12 hours | Duration of action in the body. |

Therapeutic Potential of FGF22 Inhibition

Modulating the FGF22 pathway with an inhibitor like this compound could have therapeutic implications in several disease areas.

Spinal Cord Injury

Following spinal cord injury (SCI), FGF22 plays a role in the remodeling of neural circuits.[1] While it is involved in the formation of new synapses, in some contexts, inhibiting aberrant synaptic plasticity could be beneficial. Research has shown that FGF22 gene therapy can improve functional recovery after SCI, suggesting a complex role for this pathway.[5][6] An inhibitor could be explored for its potential to refine circuit rewiring and manage spasticity. A study has shown that FGF22 can inhibit ER stress-induced apoptosis and improve recovery from spinal cord injury.[7]

Neuropathic Pain

Aberrant synapse formation is a hallmark of neuropathic pain. By inhibiting the synaptogenic effects of FGF22, this compound could potentially disrupt the formation of pain-transmitting circuits.

Cancer

Elevated expression of FGF22 has been identified as a prognostic marker in lung adenocarcinoma, suggesting a role in tumor progression.[8] Furthermore, FGF22 has been implicated in the invasion and metastasis of pancreatic cancer.[9] An inhibitor of the FGF22/FGFR2 axis could therefore represent a novel therapeutic strategy for these malignancies.

Depression

Studies have shown a negative correlation between serum FGF22 levels and depression, with FGF22 potentially playing an antidepressant role by downregulating IL-1β.[10] While this suggests that agonism of the FGF22 pathway might be beneficial in depression, the complex interplay of growth factors in psychiatric disorders warrants further investigation into the effects of both activating and inhibiting this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize a novel FGF22 inhibitor.

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against FGFR1 and FGFR2.

Materials:

-

Recombinant human FGFR1 and FGFR2 kinase domains

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

32P-ATP

-

This compound at various concentrations

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant FGFR kinase, and the peptide substrate.

-

Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 32P-ATP.

-

Allow the reaction to proceed for 30 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated 32P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cellular Assay for FGF22-Induced Signaling

Objective: To assess the cellular potency of this compound in blocking FGF22-induced downstream signaling.

Materials:

-

HEK293 cells stably expressing FGFR1 or FGFR2

-

Recombinant human FGF22

-

This compound at various concentrations

-

Serum-free cell culture medium

-

Antibodies against phosphorylated FRS2 (pFRS2) and total FRS2

-

Western blotting reagents and equipment

Procedure:

-

Plate the HEK293-FGFR cells and starve them in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a predetermined concentration of FGF22 (e.g., 50 ng/mL) for 15 minutes.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using antibodies against pFRS2 and total FRS2.

-

Quantify the band intensities and normalize the pFRS2 signal to the total FRS2 signal.

-

Determine the concentration of this compound that inhibits 50% of the FGF22-induced FRS2 phosphorylation.

In Vivo Efficacy Study in a Spinal Cord Injury Model

Objective: To evaluate the therapeutic potential of this compound in a preclinical model of SCI.

Materials:

-

Adult female C57BL/6 mice

-

This compound formulated for systemic administration

-

Surgical equipment for spinal cord contusion injury

-

Behavioral testing apparatus (e.g., Basso Mouse Scale (BMS) for locomotion)

-

Histological reagents for tissue processing and analysis

Procedure:

-

Acclimate the mice to the behavioral testing procedures.

-

Perform a moderate thoracic (T9) spinal cord contusion injury on the mice under anesthesia.

-

Randomly assign the injured mice to treatment groups: vehicle control and this compound (at various doses).

-

Administer the treatment daily, starting 24 hours post-injury, for a specified duration (e.g., 4 weeks).

-

Conduct weekly behavioral assessments using the BMS to evaluate locomotor recovery.

-

At the end of the treatment period, perfuse the animals and collect the spinal cord tissue.

-

Perform histological analysis to assess lesion size, white matter sparing, and synaptic plasticity markers.

-

Statistically analyze the behavioral and histological data to determine the efficacy of this compound.

Experimental Workflow and Logic

The development and validation of this compound would follow a logical progression from in vitro characterization to in vivo efficacy studies.

Figure 2: High-level experimental workflow for the development of this compound.

Conclusion

The FGF22 signaling pathway represents a promising target for therapeutic intervention in a variety of diseases. A selective inhibitor, such as the hypothetical this compound, could offer a novel approach to treating conditions characterized by aberrant synaptic plasticity and cell proliferation. The experimental framework outlined in this guide provides a roadmap for the preclinical development and validation of such a compound. Further research is warranted to fully elucidate the therapeutic potential of modulating the FGF22 pathway and to develop clinically viable inhibitors.

References

- 1. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]

- 3. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]

- 4. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]

- 5. Synaptogenic gene therapy with FGF22 improves circuit plasticity and functional recovery following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synaptogenic gene therapy with FGF22 improves circuit plasticity and functional recovery following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fibroblast Growth Factor 22 Inhibits ER Stress-Induced Apoptosis and Improves Recovery of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrated Analysis of Transcriptome and Prognosis Data Identifies FGF22 as a Prognostic Marker of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FGF22 fibroblast growth factor 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Fibroblast growth factor 22 is a novel modulator of depression through interleukin‐1β - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on a Hypothetical FGF22 Inhibitor: FGF22-IN-1

DISCLAIMER: As of November 2025, there is no publicly available scientific literature or data on a specific molecule designated "FGF22-IN-1". The following is a technical guide based on the known biological functions of Fibroblast Growth Factor 22 (FGF22) and outlines the expected characteristics and the experimental framework that would be used to evaluate a hypothetical inhibitor of the FGF22 signaling pathway.

Introduction

Fibroblast Growth Factor 22 (FGF22) is a secreted signaling protein that plays a crucial role in the development and function of the central nervous system.[1][2][3] It is particularly known for its role as a presynaptic organizer, promoting the formation and stabilization of excitatory synapses.[2][4][5] FGF22 is expressed by postsynaptic neurons and signals to presynaptic neurons through Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2.[1][4] This signaling is implicated in neural development, synaptic plasticity, and recovery from injury.[1][5] Dysregulation of the FGF22 pathway has been associated with neurological and psychiatric disorders, making it a potential therapeutic target.[2][6] This document outlines the preclinical profile of a hypothetical selective inhibitor of FGF22 signaling, designated this compound.

Core Mechanism of Action

This compound is a hypothetical small molecule inhibitor designed to selectively antagonize the signaling cascade initiated by FGF22. Its primary mechanism of action would be to bind to and inhibit the activity of the FGF receptors, FGFR1 and FGFR2, thereby preventing the downstream signaling events that are triggered by FGF22 binding. This would involve the inhibition of receptor dimerization and autophosphorylation, which are critical early steps in the signal transduction process.[7]

Quantitative Data Summary

The following table summarizes the hypothetical in vitro and cellular activity of this compound. These values represent the expected potency and selectivity of an effective FGF22 signaling inhibitor.

| Assay Type | Target | Parameter | This compound (nM) |

| Biochemical Assay | |||

| FGFR1 Kinase Assay | IC₅₀ | 15 | |

| FGFR2 Kinase Assay | IC₅₀ | 25 | |

| FGFR3 Kinase Assay | IC₅₀ | > 10,000 | |

| FGFR4 Kinase Assay | IC₅₀ | > 10,000 | |

| Cellular Assay | |||

| p-FRS2a Inhibition (FGF22-stimulated) | IC₅₀ | 50 | |

| Neuronal Cell Viability (72h) | CC₅₀ | > 20,000 |

Signaling Pathway

The binding of FGF22 to its receptors, FGFR1 and FGFR2, on the presynaptic neuron initiates a signaling cascade that is crucial for synapse formation and stabilization.[1][4] Upon FGF22 binding, the receptors dimerize and undergo autophosphorylation, creating docking sites for adaptor proteins like FRS2 (Fibroblast growth factor Receptor Substrate 2).[4][7] This leads to the activation of downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which are involved in gene expression changes that promote presynaptic differentiation and stabilization.[4][7]

Experimental Protocols

FGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against FGFR kinases.

Methodology:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

-

The assay is performed in a 384-well plate format.

-

Each well contains the respective FGFR kinase, a universal kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

This compound is added in a series of dilutions to determine the IC₅₀.

-

The kinase reaction is initiated by the addition of ATP and incubated at room temperature.

-

The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular p-FRS2α Inhibition Assay

Objective: To measure the ability of this compound to inhibit FGF22-induced signaling in a cellular context.

Methodology:

-

A suitable neuronal cell line endogenously expressing FGFR1 and FGFR2 is used (e.g., primary hippocampal neurons).

-

Cells are serum-starved overnight to reduce basal signaling.

-

Cells are pre-incubated with various concentrations of this compound for 1 hour.

-

Cells are then stimulated with a predetermined concentration of recombinant human FGF22 (e.g., 50 ng/mL) for 15 minutes.

-

Following stimulation, cells are lysed, and protein concentration is determined.

-

The levels of phosphorylated FRS2α (p-FRS2α) and total FRS2α are measured by Western blot or a sandwich ELISA.

-

The ratio of p-FRS2α to total FRS2α is calculated, and the IC₅₀ is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a hypothetical FGF22 inhibitor.

References

- 1. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]

- 3. Gene - FGF22 [maayanlab.cloud]

- 4. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]

- 5. Synaptogenic gene therapy with FGF22 improves circuit plasticity and functional recovery following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FGF22 fibroblast growth factor 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]

An In-depth Technical Guide on Fibroblast Growth Factor 22 (FGF22) and its Role in Synaptogenesis

Disclaimer: No specific molecule designated "FGF22-IN-1" was identified in the current scientific literature. This guide will therefore focus on the well-documented role of Fibroblast Growth Factor 22 (FGF22) in the process of synaptogenesis, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor 22 (FGF22) is a member of the fibroblast growth factor (FGF) family, a group of signaling proteins involved in a wide array of biological processes, including embryonic development, cell growth, and tissue repair.[1] In the central nervous system, FGF22 has emerged as a critical regulator of synapse formation, also known as synaptogenesis.[2][3] It primarily functions as a target-derived presynaptic organizer, meaning it is released from postsynaptic neurons to induce the formation of presynaptic terminals on incoming axons.[2] Dysregulation of FGF22 signaling has been implicated in various neurological and psychiatric disorders, highlighting its importance in maintaining a healthy balance of excitatory and inhibitory synapses.[4][5]

FGF22 Signaling in Synaptogenesis

FGF22 exerts its effects by binding to and activating specific Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[6] The primary receptors for FGF22 in the context of synaptogenesis are FGFR1b and FGFR2b.[4][5] The binding of FGF22 to these receptors on the presynaptic neuron initiates a downstream signaling cascade that ultimately leads to the differentiation and maturation of the presynaptic terminal.

The key steps in the FGF22 signaling pathway for synaptogenesis are:

-

Binding and Dimerization: FGF22, secreted from the postsynaptic neuron, binds to FGFR1b and FGFR2b on the presynaptic axon. This binding is stabilized by heparan sulfate proteoglycans (HSPGs).

-

Receptor Activation: Ligand binding induces dimerization of the FGFRs and autophosphorylation of their intracellular tyrosine kinase domains.

-

Recruitment of Adaptor Proteins: The phosphorylated receptors recruit and phosphorylate the FGF receptor substrate 2 (FRS2).

-

Activation of Downstream Pathways: Phosphorylated FRS2 acts as a docking site for other signaling molecules, leading to the activation of downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K) pathway. The PLCγ pathway does not appear to be involved in FGF22-dependent presynaptic differentiation.[4][5]

-

Presynaptic Differentiation: The activation of these signaling cascades promotes the clustering of synaptic vesicles and other presynaptic components, leading to the formation of a functional presynaptic terminal.

Role of FGF22 in Excitatory and Inhibitory Synapse Formation

FGF22 plays a crucial role in establishing the balance between excitatory and inhibitory synapses in the brain, particularly in the hippocampus.[4][5] It is primarily known as an organizer of excitatory synapses.[2][3] However, the receptors it acts upon are also involved in inhibitory synapse formation in response to other FGFs, such as FGF7.[4]

-

Excitatory Synaptogenesis: FGF22 is required for the formation of excitatory presynaptic terminals. Studies have shown that FGF22 knockout mice have a reduced number of excitatory synapses in the hippocampus.[2][3] Both FGFR1b and FGFR2b are necessary for the excitatory presynaptic response to FGF22.[4][5]

-

Inhibitory Synaptogenesis: While FGF22 itself primarily induces excitatory synapses, its receptor, FGFR2b, is also essential for the formation of inhibitory presynaptic terminals in response to FGF7.[4] This highlights a mechanism where distinct FGFs acting on overlapping receptor populations can specify the type of synapse to be formed.

Quantitative Data on FGF22 Function

The following table summarizes key quantitative findings from studies on FGF22's role in synaptogenesis.

| Parameter | Finding | Model System | Reference |

| VGLUT1 Puncta Density | Wild-type neurons show a twofold increase in VGLUT1 signal along CA3 dendrites in response to FGF22. | Hippocampal neuron culture | [4] |

| VGLUT1 Puncta Density in FGFR Mutants | Fgfr2b-/- neurons do not respond to FGF22. | Hippocampal neuron culture | [4] |

| VGLUT1 Puncta Density in FGFR Mutants | Fgfr1 knockout neurons show an attenuated (twofold increase) response to FGF22 compared to the threefold increase in control neurons. | Hippocampal neuron culture | [4] |

| Excitatory Synapse Number | FGF22 null mice have fewer excitatory synapses in the hippocampus. | In vivo (mouse model) | [2][3] |

Experimental Protocols

1. Hippocampal Neuronal Culture for Synaptogenesis Assay

-

Objective: To assess the effect of FGF22 on excitatory presynaptic differentiation in vitro.

-

Methodology:

-

Dissect hippocampi from embryonic day 18 (E18) mouse embryos.

-

Dissociate the tissue into single cells using enzymatic digestion (e.g., with trypsin) and mechanical trituration.

-

Plate the neurons at a desired density on poly-L-lysine-coated coverslips in a serum-free culture medium.

-

At day in vitro 2 (DIV2), treat the cultures with recombinant FGF22 at a specific concentration (e.g., 250 ng/mL).

-

Continue to culture the neurons until DIV14.

-

Fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry for presynaptic markers such as VGLUT1 (for excitatory synapses) and postsynaptic markers to identify dendrites.

-

Acquire images using a confocal microscope and quantify the density and size of VGLUT1 puncta along the dendrites.

-

References

- 1. genecards.org [genecards.org]

- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]

- 3. Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct sets of FGF receptors sculpt excitatory and inhibitory synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct sets of FGF receptors sculpt excitatory and inhibitory synaptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fibroblast growth factor receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for FGF22-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 22 (FGF22) is a member of the FGF family that plays a crucial role in the development and function of the central nervous system, particularly in synapse formation and stabilization.[1][2][3] It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2.[2][4] Dysregulation of the FGF/FGFR signaling pathway is implicated in various developmental disorders and cancers.[5]

FGF22-IN-1 is a novel, potent, and selective small molecule inhibitor designed to target the kinase activity of the FGF22-responsive receptors, FGFR1 and FGFR2. These application notes provide detailed protocols for the in vitro characterization of this compound, including a biochemical kinase assay and a cell-based proliferation assay.

FGF22 Signaling Pathway

FGF22, typically released from a target cell, binds to its high-affinity receptors, FGFR1 and FGFR2, on a presynaptic neuron. This binding, stabilized by heparan sulfate proteoglycans (HSPG), induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers multiple downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which are fundamental for cellular processes like proliferation, differentiation, and survival.[6] this compound is hypothesized to act by competing with ATP in the kinase domain of FGFR1 and FGFR2, thereby inhibiting the initiation of these downstream signals.

Quantitative Data Summary

The inhibitory activity of this compound was assessed using a biochemical kinase assay and a cell-based proliferation assay. The results are summarized below.

| Target | Assay Type | Parameter | This compound Value |

| FGFR1 (recombinant) | Biochemical Kinase Assay (FRET) | IC₅₀ | 14 nM |

| FGFR2 (recombinant) | Biochemical Kinase Assay (FRET) | IC₅₀ | 25 nM |

| FGFR3 (recombinant) | Biochemical Kinase Assay (FRET) | IC₅₀ | 350 nM |

| FGFR4 (recombinant) | Biochemical Kinase Assay (FRET) | IC₅₀ | > 1000 nM |

| SNU-16 Cell Line (FGFR2 amplified) | Cell Proliferation Assay (MTT) | EC₅₀ | 85 nM |

Table 1: In Vitro Activity of this compound. IC₅₀ (half-maximal inhibitory concentration) values were determined from 10-point dose-response curves. EC₅₀ (half-maximal effective concentration) values were determined from a 48-hour cell viability assay.

Experimental Protocols

FGFR1/2 Biochemical Kinase Assay

This protocol describes a Fluorescence Resonance Energy Transfer (FRET)-based in vitro kinase assay to determine the IC₅₀ value of this compound against recombinant FGFR1 and FGFR2 kinases.[4]

Workflow:

Materials:

-

Recombinant human FGFR1 kinase domain (e.g., Invitrogen)

-

Recombinant human FGFR2 kinase domain (e.g., Promega)[7]

-

FRET-based kinase assay kit (e.g., Z'-LYTE™, Invitrogen)[4]

-

ATP solution

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[2][4]

-

This compound compound stock (10 mM in DMSO)

-

384-well assay plates (low-volume, black)

-

FRET-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM stock.

-

Reaction Mixture Preparation: In kinase reaction buffer, prepare a reaction mixture containing the FGFR kinase (e.g., 5 ng/well) and the peptide substrate (e.g., 2 µM).

-

Assay Plate Setup:

-

Add 5 µL of the reaction mixture to each well of a 384-well plate.

-

Add 50 nL of the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

-

-

Kinase Reaction Initiation: Add 5 µL of ATP solution (e.g., 40 µM final concentration) to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of the development reagent solution from the assay kit.

-

Signal Development: Incubate the plate at room temperature for 30 minutes to allow the FRET signal to develop.

-

Data Acquisition: Read the plate on a FRET-compatible plate reader according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This protocol describes an MTT-based assay to determine the EC₅₀ value of this compound in a cancer cell line with amplified FGFR2, where proliferation is dependent on FGFR signaling.[1][5]

Materials:

-

SNU-16 gastric cancer cell line (known to have FGFR2 amplification)

-

Growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

-

This compound compound stock (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed SNU-16 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or DMSO vehicle control.

-

Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent cell viability for each concentration of this compound relative to the DMSO-treated control cells. Determine the EC₅₀ value by plotting the dose-response curve in appropriate software.

References

- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. promega.com [promega.com]

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of FGF22 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily and plays a crucial role in the development and maintenance of the central nervous system.[1][2][3] It is primarily known as a target-derived presynaptic organizer, essential for the formation and stabilization of excitatory synapses, particularly in the hippocampus.[2][4] FGF22 mediates its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2.[1][5] This binding event, in concert with heparin or heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[6][7]

The activation of FGFRs triggers several downstream signaling cascades, including the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway.[6] These pathways are fundamental in regulating cellular processes such as proliferation, differentiation, survival, and migration.[6] Given the role of FGF22 in neuronal development and function, the modulation of its activity with specific inhibitors, such as FGF22-IN-1, is of significant interest for both basic research and therapeutic applications.

These application notes provide detailed protocols for cell-based assays to characterize the activity and efficacy of FGF22 inhibitors.

FGF22 Signaling Pathway and Inhibition

FGF22 initiates its signaling cascade by binding to FGFRs on the cell surface. This ligand-receptor interaction leads to the activation of the receptor's intrinsic kinase activity and the subsequent phosphorylation of intracellular substrates. An inhibitor like this compound would be designed to interfere with this process, likely by preventing FGF22 from binding to its receptor or by inhibiting the kinase activity of the receptor itself.

Data Presentation: Efficacy of this compound

The following tables are templates for summarizing the quantitative data obtained from the cell-based assays described below.

Table 1: Inhibition of FGF22-Induced Cell Proliferation by this compound

| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition of Proliferation |

| 0 (Vehicle Control) | 0% | ||

| 0.01 | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| IC50 (µM) |

Table 2: Inhibition of FGF22-Induced ERK1/2 Phosphorylation by this compound

| This compound Concentration (µM) | p-ERK/Total ERK Ratio (Densitometry) | Standard Deviation | % Inhibition of Phosphorylation |

| 0 (Vehicle Control) | 0% | ||

| 0.01 | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| IC50 (µM) |

Table 3: Inhibition of FGF22-Induced SRE-Luciferase Activity by this compound

| This compound Concentration (µM) | Mean Relative Luminescence Units (RLU) | Standard Deviation | % Inhibition of Reporter Activity |

| 0 (Vehicle Control) | 0% | ||

| 0.01 | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| IC50 (µM) |

Experimental Protocols

Cell Proliferation Assay (WST-8 Assay)

This assay measures cell viability and proliferation by quantifying the reduction of WST-8 tetrazolium salt to a colored formazan product by cellular dehydrogenases.

Materials:

-

Cell line expressing FGFR1 and/or FGFR2 (e.g., NIH/3T3, L6 myoblasts)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human FGF22

-

This compound

-

WST-8 assay kit

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, gently remove the medium and wash the cells once with PBS.

-

Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to starve the cells and synchronize their cell cycle.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells by adding a pre-determined optimal concentration of FGF22 (e.g., 50 ng/mL) to each well, except for the negative control wells.

-

Incubate for 48-72 hours.

-

Add 10 µL of WST-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage inhibition of proliferation for each concentration of this compound relative to the FGF22-stimulated control.

References

- 1. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]

- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]

- 5. genecards.org [genecards.org]

- 6. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]

Application Notes and Protocols for the Use of a Hypothetical FGF22 Inhibitor (FGF22-IN-1) in Primary Neuron Culture

Disclaimer: The following application notes and protocols are based on the known biological functions of Fibroblast Growth Factor 22 (FGF22). As of this writing, a specific molecule designated "FGF22-IN-1" is not described in the public scientific literature. Therefore, this document outlines the expected applications and experimental procedures for a hypothetical inhibitor of the FGF22 signaling pathway, which we will refer to as this compound for the purpose of this guide. Researchers should validate the specific properties of any compound used.

Introduction

Fibroblast Growth Factor 22 (FGF22) is a critical signaling molecule in the central nervous system, known to play a pivotal role in the formation and stabilization of excitatory synapses.[1][2][3] Released from postsynaptic neurons, FGF22 acts as a retrograde signal, binding to FGF receptors (FGFRs) on the presynaptic terminal to organize synaptic vesicle clustering and promote synapse maturation.[2][3][4] The FGF22 signaling pathway is also implicated in neurogenesis and has been linked to affective behaviors and post-injury neuronal remodeling.[2][4][5]

This compound is a conceptual selective inhibitor of the FGF22 signaling pathway. By blocking the interaction of FGF22 with its receptors or downstream signaling components, this compound provides a valuable tool for investigating the roles of FGF22 in neuronal development, synaptic plasticity, and pathophysiology. These notes provide detailed protocols for the application of this compound in primary neuron cultures to dissect the molecular mechanisms governed by FGF22.

Mechanism of Action: The FGF22 Signaling Pathway

FGF22 secreted from a postsynaptic neuron, such as a hippocampal CA3 pyramidal neuron, binds to presynaptic FGF receptors, primarily FGFR1b and FGFR2b, on a neuron like a dentate granule cell.[1][6] This binding event activates the receptor's intracellular tyrosine kinase domain, leading to the recruitment and phosphorylation of FGF Receptor Substrate 2 (FRS2).[1][6] Phosphorylated FRS2 serves as a docking site for other signaling proteins, initiating downstream cascades, most notably the Phosphoinositide 3-kinase (PI3K) pathway.[1][6] This signaling cascade ultimately leads to changes in gene expression, including the induction of Insulin-like Growth Factor 2 (IGF2), which is crucial for the activity-dependent stabilization of presynaptic terminals.[1][7]

Data Presentation

Table 1: Dose-Response of this compound on Synaptic Density

| This compound Concentration | Mean Synapsin-1 Puncta per 100 µm of Neurite (± SEM) | Percent Inhibition of Synapse Formation (%) |

| Vehicle Control (0 µM) | 125 ± 8 | 0% |

| 0.1 µM | 102 ± 7 | 18.4% |

| 1 µM | 68 ± 5 | 45.6% |

| 10 µM | 35 ± 4 | 72.0% |

| 100 µM | 28 ± 3 | 77.6% |

Table 2: Effect of this compound on Neurite Outgrowth

| Treatment Group | Mean Primary Neurite Length (µm ± SEM) | Mean Number of Primary Neurites per Neuron (± SEM) |

| Vehicle Control | 210 ± 15 | 4.2 ± 0.3 |

| This compound (10 µM) | 205 ± 18 | 4.1 ± 0.4 |

| Positive Control (e.g., Nocodazole) | 85 ± 9 | 2.1 ± 0.2 |

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

This protocol is adapted from standard methods for isolating and culturing primary hippocampal neurons from embryonic rodents.[8][9]

Materials:

-

Plating Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.

-

Dissection Medium: Hibernate-E medium.

-

Digestion Solution: Papain (20 U/mL) in Hibernate-E without Ca²⁺.

-

Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips.

-

Timed-pregnant rodent (e.g., E18 rat or mouse).

Procedure:

-

Prepare poly-lysine coated plates by incubating with coating solution (100 µg/mL) overnight at 37°C, followed by 4x washes with sterile PBS.

-

Dissect hippocampi from embryonic brains in ice-cold dissection medium.

-

Transfer hippocampi to the digestion solution and incubate for 30 minutes at 37°C.

-

Gently wash the tissue 3 times with plating medium.

-

Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Determine cell density and viability using a hemocytometer and trypan blue exclusion.

-

Plate neurons at a density of 60,000-100,000 cells/cm² in pre-warmed plating medium.

-

Incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

After 24 hours, perform a half-medium change and continue to do so every 3-4 days.

Protocol 2: Treatment of Primary Neurons with this compound

Objective: To assess the effect of inhibiting FGF22 signaling on synapse formation.

Procedure:

-

Culture primary hippocampal neurons for 5-7 days in vitro (DIV) to allow for initial neurite outgrowth and synapse formation.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On DIV 7, treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control. Ensure the final solvent concentration is consistent across all conditions and typically below 0.1%.

-

Incubate the treated cultures for an additional 7 days.

-

On DIV 14, fix the cells for analysis.

Protocol 3: Immunocytochemistry for Synaptic Markers

Objective: To visualize and quantify the number of synapses following treatment with this compound.

Materials:

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

0.25% Triton X-100 in PBS for permeabilization.

-

Blocking Buffer: 5% Goat Serum in PBS.

-

Primary Antibodies: e.g., anti-Synapsin-1 (presynaptic marker), anti-MAP2 (dendritic marker).

-

Secondary Antibodies: Fluorophore-conjugated antibodies against the host species of the primary antibodies.

-

DAPI for nuclear staining.

Procedure:

-

Fix treated neurons with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% Goat Serum for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount coverslips onto slides with an anti-fade mounting medium.

-

Image using a confocal microscope and quantify the number of synaptic puncta along MAP2-positive dendrites using image analysis software.

Expected Outcomes and Interpretation

Inhibition of the FGF22 signaling pathway with this compound is expected to disrupt the formation and stabilization of excitatory synapses. This would manifest as a dose-dependent decrease in the density of presynaptic markers, such as Synapsin-1, along the dendrites of cultured neurons. Based on the known specificity of FGF22 for excitatory synapses, little to no effect would be expected on the formation of inhibitory synapses. Furthermore, as FGF22 is primarily involved in synapse organization rather than general neurite outgrowth, significant changes in overall neuronal morphology (e.g., neurite length and number) are not anticipated at concentrations that effectively block synaptogenesis.

References